

A Comprehensive Toxicological Profile of Norfloxacin and Its Metabolites

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Compound of Interest		
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Abstract

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic widely used for treating various bacterial infections, particularly those of the urinary tract.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[4][5] While effective, a thorough understanding of its toxicological profile and that of its metabolites is critical for drug development professionals and researchers to ensure patient safety and guide further study. This technical guide provides an in-depth review of the available toxicological data for **norfloxacin**, including quantitative toxicity values, detailed experimental protocols, and an examination of the underlying mechanisms of toxicity. The profile of its metabolites, although less extensively studied, is also discussed.

Metabolism of Norfloxacin

Norfloxacin undergoes limited metabolism in the body, with renal elimination of the unchanged drug being the primary route of excretion.[1] Metabolism accounts for a minor portion of its clearance, and studies have identified at least six metabolites characterized by modifications to the piperazine ring.[1] These metabolites exhibit minimal microbiological activity.[1] The total urinary excretion of these metabolites is less than 10% of the administered dose.[1]

One specific metabolite has been identified as 7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acid.[6] Additionally, environmental biotransformation by organisms like Mycobacterium spp. can produce metabolites such as N-acetyl**norfloxacin** and N-



nitroso**norfloxacin**.[7] The N-acetylation process has been shown to inactivate the antibiotic, likely by altering its charge and reducing its ability to penetrate bacterial cells.[7]

Toxicological Profile of Norfloxacin

The toxicity of **norfloxacin** has been evaluated in numerous in vivo and in vitro systems. Adverse effects are generally mild and most commonly affect the gastrointestinal and central nervous systems.[1]

2.1. Acute Toxicity

Acute toxicity studies establish the lethal dose (LD50) of a substance after a single administration. For **norfloxacin**, the LD50 varies by species.

Table 1: Quantitative Acute Toxicity Data for Norfloxacin

Species	Route	LD50 Value	Reference(s)
Female Wistar Rats	Oral	>2000 mg/kg	[8][9]
Female Wistar Rats	Oral	4541.1067 mg/kg	[10][11][12]
Mice & Rats (Male & Female)	Oral	>4000 mg/kg (No significant lethality observed)	[13]

| Broiler Chicken (5-day old) | IP | 1.55 g/kg (1550 mg/kg) |[14] |

2.2. Sub-chronic and Chronic Toxicity

Repeated-dose studies reveal the effects of long-term exposure. In a 28-day study in rats, **norfloxacin** administration led to significant decreases in hematological parameters (total erythrocyte count, hemoglobin, hematocrit) and increases in biochemical markers of liver and kidney damage (AST, ALT, BUN, creatinine).[11][15] Histopathological examination revealed toxic effects on the liver, kidney, heart, spleen, and intestines.[11][15]

Table 2: Chronic Toxicity and Acceptable Daily Intake for Norfloxacin



Parameter	Value	Species	Study Duration	Reference(s)
LOAEL	18 mg/kg bw/day	Rat	81 weeks	[16]
Toxicological ADI	0.018 mg/kg bw/day	N/A	N/A	[16]
Microbiological ADI	0.014 mg/kg bw/day	N/A	N/A	[16]

(LOAEL: Lowest Observed Adverse Effect Level; ADI: Acceptable Daily Intake)

2.3. Genotoxicity and Mutagenicity

The genotoxic potential of **norfloxacin** has produced mixed results. It tested negative in all in vivo genotoxicity assays.[16] However, some in vitro tests showed positive results for chromosomal aberrations, though these were not believed to be caused by direct DNA interaction.[16] The Ames test revealed that **norfloxacin** and its metabolites (after S9 activation) were mutagenic in S. typhimurium strains TA102 and TA104, which are sensitive to oxidative chemicals, suggesting a mechanism involving oxidative damage.[17]

Table 3: Genotoxicity Profile of Norfloxacin

Assay Type	System/Strain	Metabolic Activation	Result	Reference(s)
Ames Test	S. typhimurium TA98, TA100, UTH8414	With & Without S9	Negative	[17]
Ames Test	S. typhimurium TA102, TA104	With S9	Positive	[17]
E. coli PolA-/PolA+	Escherichia coli	With & Without S9	Negative	[17]
In vivo Assays	Various	N/A	Negative	[16]



| In vitro Chromosomal Aberration | Mammalian Cells | N/A | Positive |[16] |

2.4. Reproductive and Developmental Toxicity

Like other fluoroquinolones, **norfloxacin** is known to cause arthropathy (cartilage damage) in the weight-bearing joints of immature animals.[13][18] For this reason, it is not recommended for use in children or pregnant women.[18] Studies in male Japanese quail showed that a 14-day treatment with 20 mg/kg **norfloxacin** significantly reduced fertility, sperm concentration, and serum testosterone, while altering the expression of the androgen receptor gene in the testes.[19] In monkeys, high doses (10 times the human dose) were shown to cause embryonic loss.[18] However, it has not demonstrated teratogenic effects in rats, rabbits, mice, or monkeys at doses 6 to 50 times the human dose.[18]

2.5. Ecotoxicity

The presence of antibiotics in the environment is a growing concern. The ecotoxicity of **norfloxacin** has been evaluated in several aquatic species.

Table 4: Ecotoxicity Data for Norfloxacin

Organism	Endpoint	Value	Reference(s)
Vibrio fischeri (bacterium)	NOEC (bioluminescence inhibition)	10.38 μg/L	[4]
Chlorella vulgaris (green algae)	EC50	10.4 mg/L	[4]
Chlorella vulgaris (green algae)	NOEC	4.1 mg/L	[4]

(NOEC: No Observed Effect Concentration; EC50: Half Maximal Effective Concentration)

Mechanisms of Toxicity

The toxicity of **norfloxacin** is attributed to several mechanisms, primarily oxidative stress and off-target effects on mammalian enzymes.



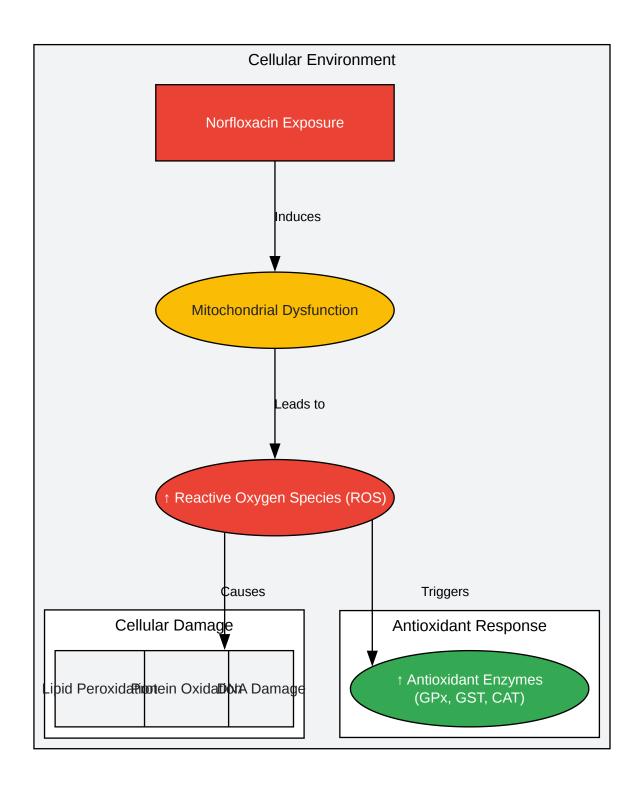




3.1. Oxidative Stress

Evidence suggests that **norfloxacin** can induce the production of reactive oxygen species (ROS).[20] In zebrafish, sub-chronic exposure led to a significant increase in the activity of antioxidant enzymes like glutathione peroxidase, glutathione S-transferase, and catalase, indicating a cellular response to oxidative stress.[4] Genotoxicity results from the Ames test also point towards a mechanism involving oxidative chemicals.[17]





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Caption: Norfloxacin-Induced Oxidative Stress Pathway.

3.2. Mammalian Topoisomerase II Inhibition



While the primary target of **norfloxacin** is bacterial DNA gyrase (a type II topoisomerase), fluoroquinolones can also interact with mammalian topoisomerase II.[3] This interaction can convert the enzyme into a cellular toxin that causes DNA strand breaks, potentially leading to cytotoxicity and chromosomal damage.[3][21]

3.3. Other Mechanisms

- GABA Antagonism: Fluoroquinolones may antagonize the binding of the neurotransmitter gamma-aminobutyric acid (GABA) to its receptor, especially when co-administered with certain nonsteroidal anti-inflammatory drugs (NSAIDs).[22] This can lead to central nervous system excitation and, in rare cases, seizures.[14]
- Drug Interactions: Norfloxacin can interfere with the metabolism of drugs processed by the
 cytochrome P450 system, such as caffeine and theophylline, potentially leading to toxicity
 from those agents.[11][22]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of toxicological endpoints. The following sections detail methodologies for key toxicity studies.

4.1. In Vivo Toxicity Studies

Protocol 4.1.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the LD50 and identify potential acute hazards.

- Animal Selection: Healthy, young adult female Wistar rats are typically used.[8] Animals are acclimatized to laboratory conditions.
- Dosing: A single dose of norfloxacin is administered by oral gavage. The study proceeds stepwise with groups of three animals. Starting doses are selected from fixed levels (e.g., 50, 300, 2000 mg/kg).[8][9]
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for up to 14 days.[8]



Endpoint: The LD50 is determined based on the mortality observed at different dose levels.
 The substance is classified into a toxicity category based on the results.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Protocol 4.1.2: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the toxic effects of repeated oral exposure.

- Animal Selection & Grouping: Healthy male and female rats are randomly assigned to control and treatment groups (e.g., 3-4 dose levels).[15]
- Dosing: Norfloxacin is administered daily by oral gavage for 28 consecutive days. A control group receives the vehicle only. A satellite group may be included for a recovery period.[11]
 [15]
- Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly.
- Analysis: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.[11]
- Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

4.2. In Vitro Genotoxicity Assays

Protocol 4.2.1: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

- Strain Selection: Use at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or
 E. coli WP2 uvrA) to detect various types of mutations.[17]
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is an extract of rodent liver containing cytochrome P450 enzymes, to mimic mammalian metabolism.[17]

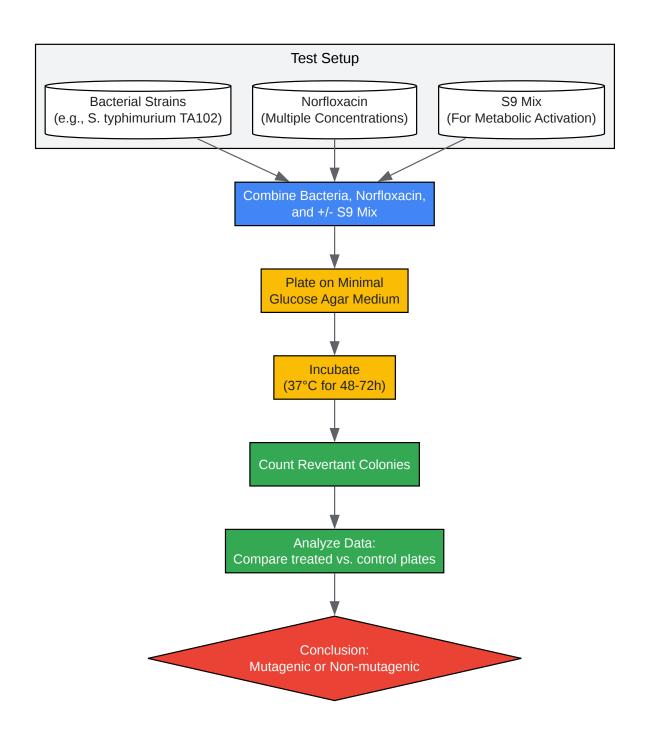
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- Exposure: The bacterial strains are exposed to various concentrations of **norfloxacin** in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).
- Incubation: The mixture is plated on a minimal agar medium. Plates are incubated for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.
- Endpoint: A dose-related increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.





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Caption: Experimental Workflow for the Ames Test.

Conclusion



Norfloxacin has a well-defined toxicological profile characterized by generally low acute toxicity but with notable concerns related to arthropathy in immature subjects, reproductive toxicity, and organ toxicity at high, repeated doses. Its genotoxic potential appears to be mediated by indirect mechanisms such as oxidative stress rather than direct DNA interaction. The metabolites of **norfloxacin** are considered to have minimal toxicological and microbiological activity. This comprehensive profile, supported by standardized experimental protocols, provides a critical foundation for researchers and drug development professionals to conduct risk assessments and design future non-clinical and clinical investigations.

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